molecular formula C21H18F3N3O2 B11457850 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11457850
M. Wt: 401.4 g/mol
InChI Key: WAXGRWIQAUQRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a trifluoromethyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the ethylamine group through a nucleophilic substitution reaction. The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The pyrrolidine-2,5-dione ring can be reduced to form pyrrolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The pyrrolidine-2,5-dione ring may play a role in the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar keto-enol tautomerism property.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a similar ester functional group.

Uniqueness

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of an indole moiety, a trifluoromethyl group, and a pyrrolidine-2,5-dione structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.4 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)14-4-3-5-15(10-14)27-19(28)11-18(20(27)29)25-9-8-13-12-26-17-7-2-1-6-16(13)17/h1-7,10,12,18,25-26H,8-9,11H2

InChI Key

WAXGRWIQAUQRKP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.